N-(3-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Beschreibung
This compound features a pyrazoline core substituted with two fluorophenyl groups and an ethanesulfonamide moiety. The 3-fluorophenyl group is attached to the pyrazoline ring, while the 4-fluorophenylsulfonyl group occupies the N1 position. The ethanesulfonamide substituent is linked to the meta-position of a phenyl ring at the C3 position of the pyrazoline.
Eigenschaften
IUPAC Name |
N-[3-[3-(3-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N3O4S2/c1-2-33(29,30)27-20-8-4-5-16(14-20)22-15-23(17-6-3-7-19(25)13-17)28(26-22)34(31,32)21-11-9-18(24)10-12-21/h3-14,23,27H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTSPXHYWIRDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazole ring, fluorinated phenyl groups, and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 396.44 g/mol. The structural complexity contributes to its unique biological activity profile.
Research indicates that compounds containing pyrazole rings exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects. The mechanism of action often involves the inhibition of specific enzymes or pathways relevant to disease processes:
- Inhibition of p38 MAP Kinase : Similar pyrazole derivatives have been shown to selectively inhibit p38 MAP kinase, an important target in inflammatory diseases . This inhibition can lead to reduced production of pro-inflammatory cytokines.
- Antioxidant Activity : Studies have demonstrated that pyrazole derivatives possess antioxidant properties, which can mitigate oxidative stress—a contributing factor in many chronic diseases .
Biological Activity Overview
The biological activities associated with N-(3-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can be summarized as follows:
Case Studies and Research Findings
- In Vitro Studies : A series of experiments demonstrated that derivatives similar to this compound showed IC50 values indicating potent anti-inflammatory effects comparable to established drugs like diclofenac .
- Molecular Docking Simulations : Computational studies revealed favorable binding interactions with targets such as p38 MAPK, suggesting a mechanism for its observed biological activities .
- Pharmacokinetic Properties : Preliminary studies indicate good oral bioavailability and stability under physiological conditions, which are critical for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Bioactivity: The 3-fluorophenyl group in the target compound and Analog 2 may enhance target binding via hydrophobic interactions compared to the 2-fluorophenyl in Analog 1 . Ethanesulfonamide (target compound) offers greater hydrophobicity than methanesulfonamide (Analogs 2 and 3), which could influence membrane permeability .
Thiocarbamide in Analog 4 replaces sulfonamide, altering hydrogen-bonding capacity and redox stability .
Synthetic Routes: The target compound and Analog 1 likely follow similar synthesis pathways involving cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by sulfonylation (e.g., using sodium ethoxide and sulfonyl chlorides as in ) . Analog 3’s dimethylamino group may require Buchwald-Hartwig amination or Ullman coupling for introduction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
